molecular formula C21H26N4O3S2 B14953308 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14953308
M. Wt: 446.6 g/mol
InChI Key: KHCGJWAADJOVRI-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex molecule featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone moieties.
  • A 3-methoxypropyl substituent on the thiazolidinone nitrogen.
  • A 2-methylpropylamino group at position 2 of the pyrido-pyrimidinone scaffold.
  • A thioxo (C=S) group at position 2 of the thiazolidinone ring, which may enhance hydrogen bonding or metal chelation .

Properties

Molecular Formula

C21H26N4O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O3S2/c1-13(2)12-22-17-15(19(26)24-8-5-7-14(3)18(24)23-17)11-16-20(27)25(21(29)30-16)9-6-10-28-4/h5,7-8,11,13,22H,6,9-10,12H2,1-4H3/b16-11-

InChI Key

KHCGJWAADJOVRI-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC(C)C

Origin of Product

United States

Preparation Methods

Heteropolyacid-Catalyzed Cyclocondensation

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized using a Brønsted-Lewis acid bifunctional catalyst, as demonstrated by Basahel et al.. A mixture of 2-aminopyridine derivatives and β-ketoesters undergoes cyclization under mild conditions (60–80°C, 4–6 h) catalyzed by Al$$3$$PW$${12}$$O$$_{40}$$, achieving yields >90%.

Representative Procedure :

  • Combine 2-amino-4-methylpyridine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in toluene.
  • Add Al$$3$$PW$${12}$$O$$_{40}$$ (5 mol%), stir at 70°C for 5 h.
  • Filter the catalyst, concentrate, and recrystallize from ethanol to obtain 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Introduction of the 2-[(2-Methylpropyl)amino] Group

The 2-position is functionalized via nucleophilic substitution using isobutylamine under basic conditions:

  • Dissolve 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in anhydrous DMF.
  • Add K$$2$$CO$$3$$ (2.0 equiv) and 1-bromo-2-methylpropane (1.5 equiv), reflux at 100°C for 12 h.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO$$_2$$, hexane:EtOAc 7:3) to yield 2-[(2-methylpropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Synthesis of the Thiazolidin-5-ylidene Moiety

Preparation of 3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde

The thiazolidinone ring is constructed via cyclodehydration of N-(3-methoxypropyl)rhodanine with chloroacetaldehyde:

  • React 3-methoxypropylamine (1.0 equiv) with carbon disulfide (1.2 equiv) in ethanol to form the dithiocarbamate intermediate.
  • Add ethyl chloroacetate (1.1 equiv), stir at 50°C for 6 h to yield 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one.
  • Condense with chloroacetaldehyde (1.0 equiv) in acetic acid under reflux (8 h) to form the 5-carbaldehyde derivative.

Final Coupling and Stereoselective Formation of the (Z)-Isomer

The pyrido[1,2-a]pyrimidin-4-one and thiazolidinone fragments are coupled via a Knoevenagel condensation to establish the (Z)-configured exocyclic double bond:

  • Dissolve 2-[(2-methylpropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and 3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde (1.2 equiv) in glacial acetic acid.
  • Add piperidine (0.1 equiv) as a base catalyst, reflux at 120°C for 24 h.
  • Cool, pour into ice-water, and collect the precipitate via filtration.
  • Purify by recrystallization from methanol to obtain the target compound as a yellow solid (mp: 138–140°C).

Spectroscopic Characterization and Validation

Key Spectral Data :

  • IR (KBr) : 1667 cm$$^{-1}$$ (C=O), 1631 cm$$^{-1}$$ (C=N), 1245 cm$$^{-1}$$ (C=S).
  • $$^1$$H NMR (300 MHz, CDCl$$3$$) : δ 8.97–8.95 (d, 1H, C6-H), 7.70–7.65 (t, 1H, C8-H), 4.53–4.49 (t, 2H, N-CH$$2$$), 3.26–3.21 (t, 2H, OCH$$2$$), 2.21 (s, 3H, CH$$3$$).
  • $$^{13}$$C NMR : δ 162.62 (C=O), 152.34 (C=N), 121.45 (C=S).

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Reference
Pyrido[1,2-a]pyrimidin-4-one core Heteropolyacid catalysis 70°C, 5 h 92
2-Amino substitution Nucleophilic substitution K$$2$$CO$$3$$, 100°C 78
Thiazolidinone formation Cyclodehydration Acetic acid, reflux 85
Knoevenagel coupling Piperidine catalysis 120°C, 24 h 68

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy and amino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its substituent pattern. Below is a comparison with closely related derivatives:

Compound ID/RN Substituent on Thiazolidinone (Position 3) Substituent on Pyrido-Pyrimidinone (Position 2) Key Differences ChemSpider/RN Reference
Target Compound 3-Methoxypropyl 2-Methylpropylamino Reference compound for comparison. N/A
381185-33-7 3-Methoxypropyl Tetrahydrofuranmethylamino Amino group replaced with a tetrahydrofuran-derived chain; may alter solubility. AC1NY6TO
608491-04-9 (4-Methylphenyl)methyl 3-Methoxypropylamino Thiazolidinone nitrogen substituted with arylalkyl; increased lipophilicity. N/A
361995-95-1 Tetrahydrofuranmethyl Allylamino Allylamino group and tetrahydrofuranmethyl substituent; potential reactivity. N/A

Pharmacophore Analysis

  • Thiazolidinone Ring: The thioxo group (C=S) at position 2 is conserved across analogues and is critical for hydrogen bonding and metal coordination .
  • Methoxypropyl Substituent : The 3-methoxypropyl group in the target compound and 381185-33-7 may enhance solubility compared to arylalkyl substituents (e.g., 608491-04-9 ).

Research Findings and Data

Molecular Properties

Property Target Compound 381185-33-7 608491-04-9
Molecular Formula C₂₃H₂₈N₆O₃S₂ C₂₄H₂₈N₆O₄S₂ C₂₈H₂₉N₅O₃S₂
Molecular Weight (g/mol) 532.64 576.69 571.73
LogP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Acceptors 8 9 7

Structural Insights from Crystallography

  • The Z-configuration of the methylidene bridge is critical for maintaining planar geometry and π-π stacking interactions .

Biological Activity

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

C21H25N5O3S2\text{C}_{21}\text{H}_{25}\text{N}_{5}\text{O}_{3}\text{S}_{2}

The intricate arrangement of the thiazolidine and pyrimidine rings contributes to its biological properties.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study on thiazolidine-2,4-dione analogues showed promising antimicrobial activity against various strains of bacteria and fungi. For instance, compounds derived from thiazolidine structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

Compound IDMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus8 µg/mL
Compound 2E. coli16 µg/mL
Compound 3Candida albicans32 µg/mL

These results suggest that the thiazolidine moiety plays a crucial role in the antimicrobial efficacy of the compound.

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using the DPPH free radical scavenging method. One study reported that certain thiazolidine derivatives had IC50 values ranging from 9.18 to 23.56 µg/mL, indicating strong antioxidant activity .

Table 2: Antioxidant Activity of Thiazolidine Derivatives

Compound IDIC50 (µg/mL)
Compound A9.18
Compound B15.34
Compound C23.56

The antioxidant properties are attributed to the ability of these compounds to donate electrons and neutralize free radicals.

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Molecular docking studies have suggested that these compounds interact effectively with key enzymes involved in cancer progression .

Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of thiazolidine derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives significantly inhibited cell growth with IC50 values ranging from 10 to 30 µM, demonstrating their potential as anticancer agents .

Q & A

Q. What synthetic routes are commonly employed for constructing the thiazolidinone-pyrido[1,2-a]pyrimidinone hybrid scaffold in this compound?

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Formation of the thiazolidinone core via reaction of a pyrimidine derivative (e.g., 6-amino-1,3-dimethyluracil) with aromatic aldehydes and 2-mercaptoacetic acid to generate 4-oxo-thiazolidine intermediates .
  • Step 2 : Introduction of the methoxypropyl group at position 3 of the thiazolidinone ring using alkylation or substitution reactions .
  • Step 3 : Condensation of the thiazolidinone intermediate with a pyrido[1,2-a]pyrimidinone precursor (e.g., 9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one) under Z-configuration control, often using catalysts like piperidine or acetic acid .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol are standard .

Q. How is the structural identity of this compound validated post-synthesis?

A combination of spectroscopic and chromatographic methods is critical:

  • 1H/13C NMR : Confirms regiochemistry of the methoxypropyl and thioxo groups. For instance, the thioxo group (C=S) appears at ~160-170 ppm in 13C NMR, while the methoxy protons resonate as a singlet near δ 3.3 ppm .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of pyrimidinone) and ~1250 cm⁻¹ (C=S stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]+ with theoretical m/z values (e.g., calculated for C₂₃H₂₇N₅O₃S₂: 511.14) .
  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What strategies optimize reaction yields for the Z-isomer during the condensation step?

The Z-configuration is thermodynamically favored due to steric hindrance between the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties. Key optimizations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and reduce side reactions .
  • Temperature Control : Reactions at 60–80°C promote kinetic selectivity for the Z-isomer over 48–72 hours .
  • Catalysts : Lewis acids like ZnCl₂ or Brønsted acids (e.g., p-toluenesulfonic acid) accelerate imine formation .
  • Monitoring : Real-time TLC or in-situ FT-IR tracks reaction progress to minimize over-oxidation of thioxo groups .

Q. How can researchers resolve contradictions in spectroscopic data for similar derivatives?

Discrepancies (e.g., unexpected downfield shifts in NMR) often arise from solvent effects or impurities. Methodological solutions include:

  • Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., pyrido[2,3-d]pyrimidin-4(1H)-ones in ).
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing effects .

Q. What in silico and in vitro approaches assess the compound’s potential bioactivity?

  • Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase or human kinases) using software like AutoDock Vina. Thiazolidinone and pyrimidinone moieties show affinity for ATP-binding pockets .
  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Thioxo groups enhance membrane penetration .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity indices .

Q. How do substituent modifications (e.g., methoxypropyl vs. methylpropyl) impact solubility and stability?

  • LogP Calculations : Methoxypropyl increases hydrophilicity (predicted LogP ~2.1) compared to methylpropyl (LogP ~3.5), improving aqueous solubility .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) reveal that electron-withdrawing groups (e.g., thioxo) reduce hydrolysis rates in acidic media .
  • Salt Formation : Co-crystallization with HCl or sodium acetate enhances stability under storage conditions .

Methodological Notes for Data Interpretation

  • Contradictory Bioactivity Data : If anti-microbial activity varies between studies, validate assay conditions (e.g., pH, inoculum size) and compound purity .
  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers that may arise during alkylation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.